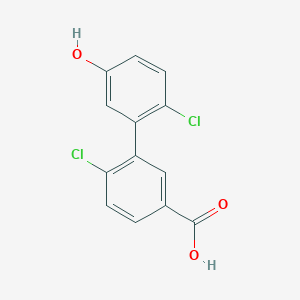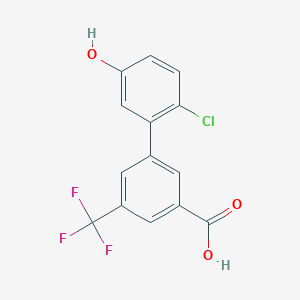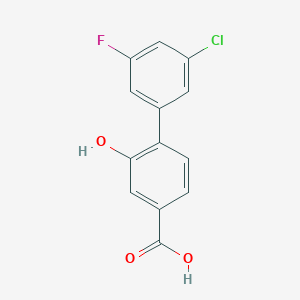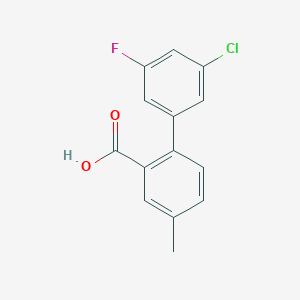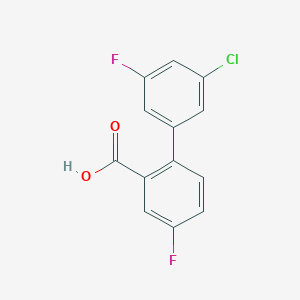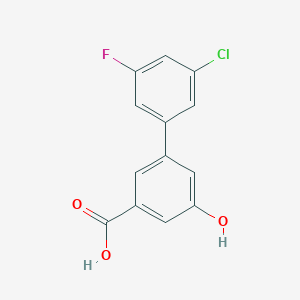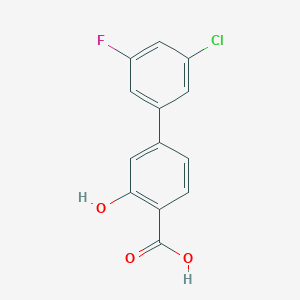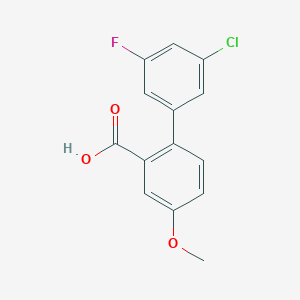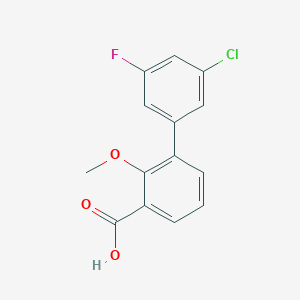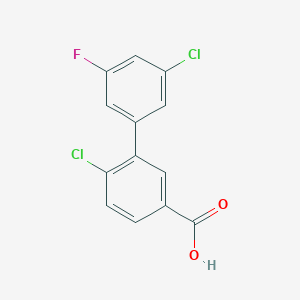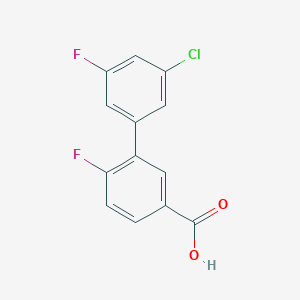
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid (95%) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is used in a variety of laboratory experiments, such as synthesis and biochemical studies. This compound is also known as 3-CFPA, and its structure is C7H4ClF2O2. It is a white solid at room temperature and has a melting point of 111-112 °C. 3-CFPA is soluble in water, ethanol, and methanol, making it a convenient compound for use in a variety of laboratory experiments.
科学的研究の応用
3-CFPA is commonly used in scientific research due to its versatile properties. It has been used in a variety of laboratory experiments, such as synthesis and biochemical studies. It is also used in the synthesis of other compounds, such as 4-fluorobenzoic acid and 5-fluorobenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as clopidogrel and ticagrelor. 3-CFPA is also used in the study of the effects of drugs on the body, as well as in the study of enzyme kinetics.
作用機序
3-CFPA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. 3-CFPA binds to the active site of COX-2 and prevents it from converting arachidonic acid into prostaglandins. This inhibition of COX-2 reduces inflammation and pain.
Biochemical and Physiological Effects
3-CFPA has a variety of biochemical and physiological effects. It has anti-inflammatory and analgesic effects, as it inhibits the production of prostaglandins. It also has antioxidant and anti-cancer effects, as it can reduce the production of reactive oxygen species and inhibit the growth of cancer cells. Additionally, 3-CFPA has been shown to have neuroprotective effects, as it can reduce the damage caused by oxidative stress.
実験室実験の利点と制限
3-CFPA has several advantages for use in laboratory experiments. It is a white solid at room temperature, making it easy to handle and store. It is also soluble in water, ethanol, and methanol, making it easy to use in a variety of laboratory experiments. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, 3-CFPA also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it can easily degrade if not stored properly. Additionally, it is a relatively toxic compound and can be hazardous if not handled with care.
将来の方向性
There are several potential future directions for the use of 3-CFPA in scientific research. One potential direction is the development of new drugs using 3-CFPA as an active ingredient. Additionally, 3-CFPA could be used in the development of new treatments for inflammatory and neurodegenerative diseases. It could also be used in the development of new methods for detecting and measuring the effects of drugs on the body. Finally, 3-CFPA could be used in the development of new methods for synthesizing other compounds, such as 4-fluorobenzoic acid and 5-fluorobenzoic acid.
合成法
3-CFPA is synthesized via a multi-step process. The first step involves the reaction of 4-fluorobenzoic acid and 3-chloro-5-fluorotoluene in the presence of a base, such as sodium carbonate. This reaction produces 3-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid. The second step involves the purification of the compound, which is done by recrystallization. The compound is then dried and ground into a fine powder, and the final product is a 95% pure 3-CFPA.
特性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINIOOMJMJYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690507 |
Source


|
| Record name | 3'-Chloro-5',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-22-2 |
Source


|
| Record name | 3'-Chloro-5',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

